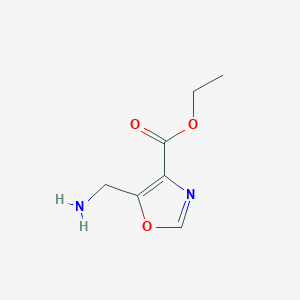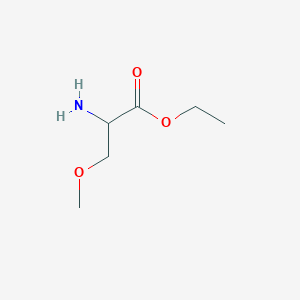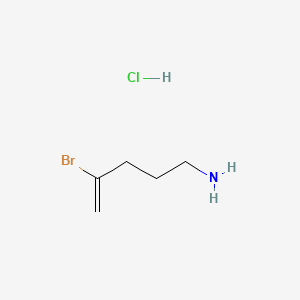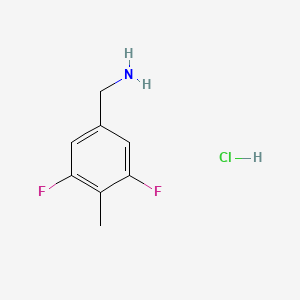![molecular formula C9H12F2O2 B13477554 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane motif has been utilized as a bioisostere in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties .
Preparation Methods
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are practical and scalable, making them suitable for industrial production.
Chemical Reactions Analysis
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include difluorocarbene for insertion reactions and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, the bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments, improving the physicochemical properties of drug candidates . Additionally, it has been utilized in the synthesis of various building blocks for medicinal chemistry . The unique structure of this compound also makes it valuable in materials science, where it is used as a molecular rod, molecular rotor, and supramolecular linker unit .
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane motif imparts unique physicochemical properties that enhance the compound’s ability to interact with biological targets. For example, the difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes, which exhibit distinct reactivities compared to non-fluorinated analogues . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as non-fluorinated bicyclo[1.1.1]pentane analogues and other difluorobicyclo[1.1.1]pentane derivatives. The presence of the difluoropropyl group imparts unique physicochemical properties, such as increased metabolic stability and improved solubility . Similar compounds include 2,2-difluorobicyclo[1.1.1]pentane and other difluorocarbene-inserted bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C9H12F2O2 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c1-7(10,11)2-8-3-9(4-8,5-8)6(12)13/h2-5H2,1H3,(H,12,13) |
InChI Key |
GCTRIUQREIAKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC12CC(C1)(C2)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


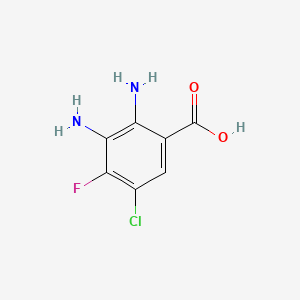
![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
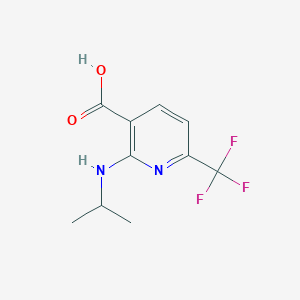
![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
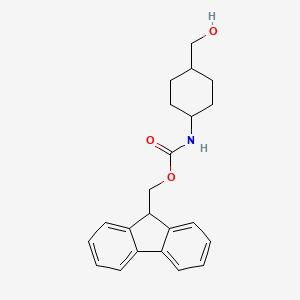
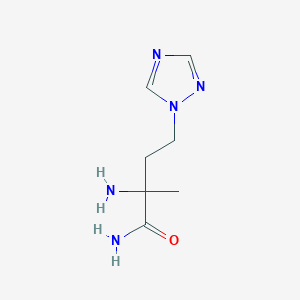
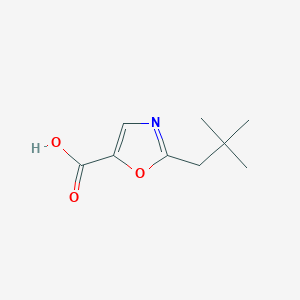
![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
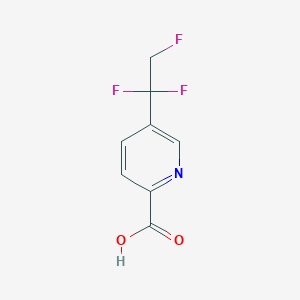
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)
